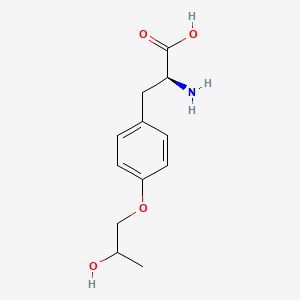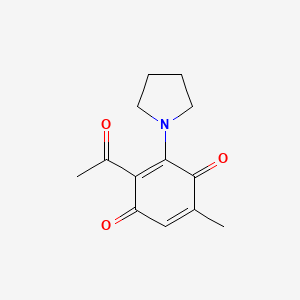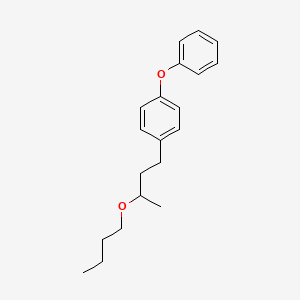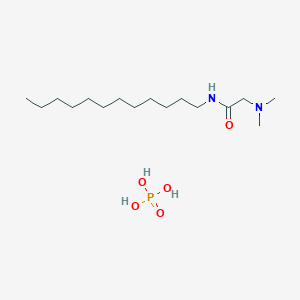
O-(2-Hydroxypropyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Hydroxypropyl)-L-tyrosine: is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties This compound is characterized by the addition of a hydroxypropyl group to the tyrosine molecule, which enhances its solubility and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxypropyl)-L-tyrosine typically involves the reaction of L-tyrosine with propylene oxide under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where L-tyrosine is reacted with propylene oxide. The process is carefully controlled to ensure consistent quality and yield. The product is then subjected to rigorous purification processes, including filtration, crystallization, and drying, to obtain the final compound suitable for various applications.
化学反応の分析
Types of Reactions: O-(2-Hydroxypropyl)-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
O-(2-Hydroxypropyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein modifications and enzyme interactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of O-(2-Hydroxypropyl)-L-tyrosine involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group enhances its solubility, allowing it to interact more effectively with proteins and enzymes. This interaction can modulate the activity of enzymes and alter the properties of proteins, making it a valuable tool in biochemical research.
類似化合物との比較
O-(2-Hydroxypropyl)-β-cyclodextrin: Used for solubility enhancement and drug delivery.
O-(2-Hydroxyethyl)-L-tyrosine: Similar structure but with an ethyl group instead of a propyl group.
O-(2-Hydroxypropyl)-L-serine: Another amino acid derivative with a hydroxypropyl group.
Uniqueness: O-(2-Hydroxypropyl)-L-tyrosine is unique due to its specific interaction with proteins and enzymes, which is not observed with other similar compounds. Its enhanced solubility and reactivity make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
63245-23-8 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(2-hydroxypropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-8(14)7-17-10-4-2-9(3-5-10)6-11(13)12(15)16/h2-5,8,11,14H,6-7,13H2,1H3,(H,15,16)/t8?,11-/m0/s1 |
InChIキー |
WUPSLMCDZFQVGU-LYNSQETBSA-N |
異性体SMILES |
CC(COC1=CC=C(C=C1)C[C@@H](C(=O)O)N)O |
正規SMILES |
CC(COC1=CC=C(C=C1)CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)













